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Compound of Interest

Compound Name: Methylketene

Cat. No.: B14734522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for

the identification and characterization of methylketene (CH₃CHCO). It details the experimental

protocols for microwave, infrared, and photoelectron spectroscopy, and presents key

quantitative data in structured tables for comparative analysis. Additionally, this guide includes

workflow diagrams to illustrate the experimental and analytical processes involved in the

spectroscopic study of this highly reactive molecule.

Introduction to Methylketene
Methylketene is a reactive organic compound of significant interest in various chemical fields,

including atmospheric chemistry and organic synthesis. Its transient nature necessitates the

use of sensitive and high-resolution spectroscopic techniques for its unambiguous identification

and structural elucidation. This guide focuses on the primary spectroscopic methods that have

been successfully employed to characterize methylketene in the gas phase.

Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational energy levels of

molecules, from which accurate molecular structures and other molecular properties, such as

dipole moments, can be determined.
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The investigation of the rotational spectrum of methylketene has been conducted using

millimeter-wave spectroscopy. A typical experimental setup involves the following steps:

Sample Preparation: Methylketene is an unstable species and is often prepared in situ. A

common method is the pyrolysis of a suitable precursor, such as propionic anhydride, at

elevated temperatures. The products are then rapidly cooled and introduced into the

spectrometer.

Spectrometer Setup: A millimeter-wave spectrometer operating in the frequency range of 50

to 330 GHz is employed.[1] The spectrometer typically consists of a radiation source (e.g., a

Gunn diode-driven multiplier chain), a temperature-controlled absorption cell, and a sensitive

detector (e.g., a liquid-helium-cooled InSb bolometer).

Data Acquisition: The rotational spectrum is recorded at room temperature.[1] The high

resolution of this technique allows for the observation of fine and hyperfine structures in the

rotational transitions.

Spectral Analysis: The assignment of the observed rotational transitions is facilitated by initial

predictions from quantum-chemical calculations. The analysis of the complex spectrum,

which is complicated by the internal rotation of the methyl group, is performed using

specialized programs like the Rho-Axis Method (RAM).[1]

Quantitative Data: Rotational and Centrifugal Distortion
Constants
The analysis of the millimeter-wave spectrum of methylketene has yielded precise rotational

and centrifugal distortion constants for the ground and first torsional excited states. These

constants are crucial for predicting the rotational spectrum and for the potential astronomical

detection of methylketene.
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Parameter Ground State v₁₈ = 1

A (MHz) 38664.0 (assumed) 38664.0 (assumed)

B (MHz) 4557.52554(12) 4561.7377(11)

C (MHz) 4331.06015(12) 4322.1873(10)

DJ (kHz) 1.3413(15) 1.353(12)

DJK (kHz) 146.42(12) 134.7(10)

DK (kHz) 4600 (assumed) 4600 (assumed)

d₁ (kHz) -0.2229(22) -0.221(16)

d₂ (kHz) -0.0454(12) -0.0385(88)

Table 1: Spectroscopic constants for the ground and first torsional excited state of

methylketene.[1]

Molecular Structure and Dipole Moment
Microwave spectroscopy has also been instrumental in determining the molecular structure and

dipole moment of methylketene. The structural parameters have been obtained through the

analysis of the spectra of various isotopic species.[2][3]

Parameter Value

r(C=O) (Å) 1.171

r(C=C) (Å) 1.306

r(C-C) (Å) 1.518

∠(CCC) (°) 122.6

μa (D) 1.755

μb (D) 0.35

μtotal (D) 1.79
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Table 2: Selected structural parameters and dipole moment components of methylketene.[2]

[3]

Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule. The IR spectrum

of methylketene provides a characteristic fingerprint that can be used for its identification and

for understanding its vibrational dynamics.

Experimental Protocol
The gas-phase infrared spectrum of methylketene has been investigated using Fourier

Transform Infrared (FTIR) spectroscopy.

Sample Handling: Due to its reactivity, obtaining a pure sample of methylketene for IR

analysis is challenging. The spectrum is typically recorded by flowing the gaseous sample

through a long-path gas cell.

Instrumentation: A high-resolution FTIR spectrometer is used to record the spectrum over a

wide spectral range (e.g., 100 to 6100 cm⁻¹).[4]

Spectral Resolution: Resolutions between 0.05 and 0.25 cm⁻¹ are employed to resolve the

rotational fine structure of the vibrational bands.[4]

Data Analysis: The identification of the fundamental vibrational modes and combination

bands is achieved through comparison with theoretical predictions from quantum-chemical

calculations.

Quantitative Data: Vibrational Frequencies
The analysis of the high-resolution infrared spectrum has led to the identification and

assignment of the fundamental vibrational frequencies of methylketene. Both experimental

and computationally derived anharmonic frequencies are available.
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Mode Symmetry
Experimental
(cm⁻¹)[5]

Anharmonic
(Computed,
cm⁻¹)[5]

Description

ν₁ A' ~3018 2942
CH₃ asym.

stretch

ν₂ A' ~2945 2857 CH₃ sym. stretch

ν₃ A' 2136 2133
C=C=O asym.

stretch

ν₄ A' 1448 1450
CH₃ asym.

deformation

ν₅ A' 1385 1383
CH₃ sym.

deformation

ν₆ A' 1165 1159 C-C stretch

ν₇ A' 988 988 CH rock

ν₈ A' 622 621
C-C=O in-plane

bend

ν₉ A' 524 525 CH₃ rock

ν₁₀ A'' ~3018 2942
CH₃ asym.

stretch

ν₁₁ A'' 1448 1450
CH₃ asym.

deformation

ν₁₂ A'' 932 932
C-H out-of-plane

bend

ν₁₃ A'' 506 507
C-C=O out-of-

plane bend

ν₁₄ A'' 135 125 CH₃ torsion

Table 3: Experimental and computed anharmonic vibrational frequencies of methylketene.
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Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides information about the electronic structure and

bonding in a molecule by measuring the kinetic energies of electrons ejected upon

photoionization.

Experimental Protocol
The photoelectron spectrum of methylketene has been studied using synchrotron radiation

coupled with a photoelectron photoion coincidence (PEPICO) spectrometer.

Ionization Source: Linearly polarized synchrotron radiation in the energy range of 8.7–15.5

eV is used to ionize the methylketene sample.[6]

Sample Introduction: The gaseous sample is introduced into the ionization region of the

spectrometer.

Electron and Ion Detection: The kinetic energies of the photoelectrons are measured, and

the corresponding ions are detected in coincidence. This technique allows for mass-selected

photoelectron spectra.

Spectral Simulation: The interpretation of the experimental photoelectron spectrum is aided

by theoretical simulations. These simulations involve the calculation of Franck-Condon

factors, which describe the overlap between the vibrational wavefunctions of the neutral

molecule and the cation.[5][6]

Quantitative Data: Ionization Energy
The adiabatic ionization energy of methylketene has been determined both experimentally

and computationally.

Method Adiabatic Ionization Energy (eV)

Experimental (PEPICO) 9.07 ± 0.01

Computed (CCSD(T)) 9.087

Table 4: Experimental and computed adiabatic ionization energy of methylketene.[5][6]
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Visualizations of Experimental and Analytical
Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the

spectroscopic identification process for methylketene.

Sample Generation

Spectroscopic Measurement Data Analysis and Identification

Propionic Anhydride PyrolysisHeat

Microwave Spectroscopy

Infrared Spectroscopy

Photoelectron Spectroscopy

Rotational Constant
Determination

Vibrational Mode
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Molecular Structure
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic identification of methylketene.
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Caption: Logical relationship in the analysis of spectroscopic data for methylketene.

Conclusion
The spectroscopic identification of methylketene is a multifaceted process that relies on the

complementary information provided by microwave, infrared, and photoelectron spectroscopy.

The detailed experimental protocols and quantitative data presented in this guide offer a

valuable resource for researchers and scientists working with this and other reactive molecules.

The combination of high-resolution experimental techniques and sophisticated theoretical

calculations is essential for the accurate characterization of such transient species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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